molecular formula C12H10N2O B13683302 5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13683302
M. Wt: 198.22 g/mol
InChI Key: NDAINVOSGNHHMF-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: 5-(3-Methoxyphenyl)-1H-pyrrole-3-amine.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-(3-Methoxyphenyl)-1H-pyrrole-3-amine: Similar structure but with an amine group instead of a nitrile group.

    3-(3-Methoxyphenyl)-1H-pyrrole-2-carbonitrile: Similar structure but with the nitrile group at a different position on the pyrrole ring.

Uniqueness

5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the methoxyphenyl group and the nitrile group at specific positions on the pyrrole ring

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-15-11-4-2-3-10(6-11)12-5-9(7-13)8-14-12/h2-6,8,14H,1H3

InChI Key

NDAINVOSGNHHMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN2)C#N

Origin of Product

United States

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